N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a benzodioxole moiety (2H-1,3-benzodioxol-5-yl) linked via a methyl group to an acetamide backbone. The acetamide is further substituted with a sulfanyl (-S-) bridge connecting to a cyclopenta[d]pyrimidin-4-yl ring system, which is modified with a furan-2-ylmethyl group at position 1 and a 2-oxo functional group. The benzodioxole group is known for its electron-rich aromatic system and metabolic stability, often utilized in bioactive molecules for enhanced binding or pharmacokinetic properties . The cyclopenta[d]pyrimidinone core introduces conformational rigidity, while the furan substituent may act as a bioisostere for other heterocycles, influencing solubility or target interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c26-20(23-10-14-6-7-18-19(9-14)30-13-29-18)12-31-21-16-4-1-5-17(16)25(22(27)24-21)11-15-3-2-8-28-15/h2-3,6-9H,1,4-5,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZPBDBYZCMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Benzodioxole-Containing Acetamide Derivatives
- Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide): Shares the benzodioxol-methyl motif but replaces the acetamide-sulfanyl-cyclopenta[d]pyrimidinone-furan system with a dichlorobenzamide group. Alda-1 is a known activator of aldehyde dehydrogenase 2 (ALDH2), suggesting that the benzodioxole-methyl moiety may play a role in enzyme modulation. However, the target compound’s extended structure likely confers distinct target specificity .
- Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide): Similar acetamide and benzodioxol groups but lacks the sulfanyl bridge and cyclopenta[d]pyrimidinone ring. The cyclopenta[c]oxazolyl group in Compound 1 may reduce conformational flexibility compared to the pyrimidinone system in the target compound .
Cyclopenta-Pyrimidinone Derivatives
- Benzodiazepine Derivatives (e.g., 4a/4b from ): Synthesized from chlorobenzoyl-substituted benzodioxole ketoesters, these compounds feature a seven-membered diazepine ring instead of the pyrimidinone core.
Furan-Containing Analogues
- 4-[3-Chloro-2-(5-Nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide (): Incorporates a nitro-furan group but lacks the benzodioxol and cyclopenta[d]pyrimidinone systems. The furan in the target compound, while non-nitrated, may improve lipophilicity and membrane permeability compared to nitro-substituted furans .
Conformational Analysis
- The cyclopenta[d]pyrimidinone ring’s puckering (per Cremer-Pople coordinates in ) could influence binding. For example, the cyclopentane puckering amplitude (q ≈ 0.5 Å) in similar systems may allow optimal interactions with flat binding pockets, contrasting with planar pyrimidine derivatives .
Bioactivity and Target Hypotheses
- The acetamide and sulfanyl groups in the target compound may enhance selectivity for kinases or oxidoreductases compared to simpler benzodioxole derivatives .
Comparative Data Table
*Calculated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
